MFCD00010060

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

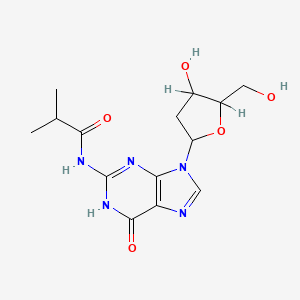

N2-Isobutyryl-2’-deoxyguanosine, also known by its identifier MFCD00010060, is an organic compound with the molecular formula C14H19N5O5. It is a derivative of deoxyguanosine, where the N2 position is modified with an isobutyryl group. This compound appears as a white crystalline solid and is primarily used in biological research, particularly in the synthesis and regulation of nucleic acids .

Méthodes De Préparation

The synthesis of N2-Isobutyryl-2’-deoxyguanosine typically involves a two-step process:

Reaction with Isobutyryl Chloride: 2’-deoxyguanosine reacts with isobutyryl chloride under alkaline conditions to form N2-Isobutyryl-2’-deoxyguanosine.

Purification and Crystallization: The product is then purified and crystallized to obtain the final compound.

Analyse Des Réactions Chimiques

N2-Isobutyryl-2’-deoxyguanosine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.

Substitution: It can participate in substitution reactions, particularly at the isobutyryl group, under appropriate conditions.

Hydrolysis: The isobutyryl group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.

Applications De Recherche Scientifique

N2-Isobutyryl-2’-deoxyguanosine is extensively used in scientific research due to its role in nucleic acid synthesis and regulation. Some of its applications include:

Chemistry: It serves as a building block in the synthesis of modified nucleotides and nucleosides.

Biology: It is used to study the structure, function, and biological activity of nucleic acids.

Medicine: Research involving this compound contributes to understanding genetic processes and developing therapeutic agents.

Industry: It is utilized in the production of nucleic acid-based products and in various biotechnological applications

Mécanisme D'action

The mechanism of action of N2-Isobutyryl-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The isobutyryl group at the N2 position can affect the hydrogen bonding and base-pairing properties of guanosine, thereby modulating the stability and conformation of nucleic acid structures .

Comparaison Avec Des Composés Similaires

N2-Isobutyryl-2’-deoxyguanosine can be compared with other modified nucleosides such as:

N2-Isobutyryl-3-O-benzoyl-2-deoxyguanosine: This compound has an additional benzoyl group, which can further modify its chemical properties and biological activity.

2’-Deoxy-N2-isobutyrylguanosine: Similar to N2-Isobutyryl-2’-deoxyguanosine but with slight variations in the isobutyryl group positioning.

These comparisons highlight the unique structural modifications of N2-Isobutyryl-2’-deoxyguanosine, which contribute to its specific applications and properties.

Propriétés

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDXEQFMTMICKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867740 |

Source

|

| Record name | 9-(2-Deoxypentofuranosyl)-2-(2-methylpropanamido)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.